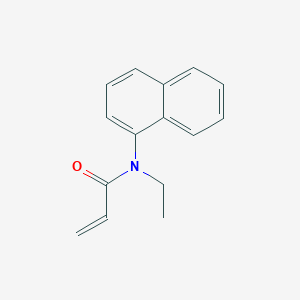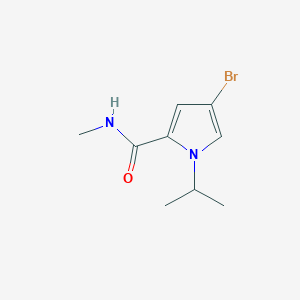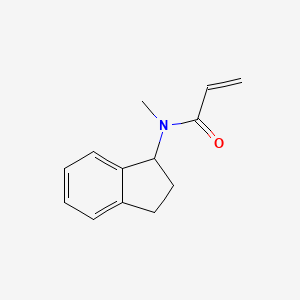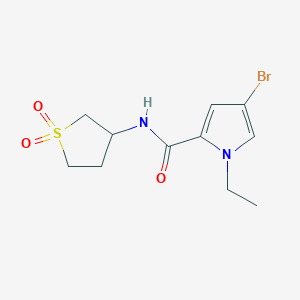![molecular formula C13H16N2O3 B7556984 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, also known as CPI-0610, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of hematological malignancies. CPI-0610 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which are transcriptional regulators that play a critical role in the progression of cancer.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is based on its ability to selectively inhibit BET proteins, which are critical regulators of gene transcription. BET proteins are involved in the expression of genes that are important for the survival and proliferation of cancer cells, and their inhibition by 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is its selectivity for BET proteins, which makes it a promising therapeutic agent with potentially fewer side effects than non-specific inhibitors. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, including the development of more soluble analogs of the compound, the identification of biomarkers that can predict response to treatment, and the investigation of its potential in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of hematological malignancies.
In conclusion, 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is a promising small molecule inhibitor with potential as a therapeutic agent for the treatment of hematological malignancies. Its selectivity for BET proteins and ability to inhibit cancer cell growth and survival make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid involves several steps, including the reaction of 2-pyridin-4-ylacetic acid with cyclopropylmethylamine to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been the subject of extensive scientific research, with numerous studies demonstrating its potential as a therapeutic agent for the treatment of hematological malignancies such as leukemia, lymphoma, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(7-10-3-5-14-6-4-10)15(9-13(17)18)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZNVJATGXXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)





![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)